tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19813113
InChI: InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h8,14H,5-7H2,1-4H3/t8?,11-/m1/s1
SMILES:
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol

tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate

CAS No.:

Cat. No.: VC19813113

Molecular Formula: C11H20FNO3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate -

Specification

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
IUPAC Name tert-butyl (3R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h8,14H,5-7H2,1-4H3/t8?,11-/m1/s1
Standard InChI Key BSBXMDFINYFUID-QHDYGNBISA-N
Isomeric SMILES C[C@]1(CN(CCC1O)C(=O)OC(C)(C)C)F
Canonical SMILES CC1(CN(CCC1O)C(=O)OC(C)(C)C)F

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate belongs to the class of N-protected piperidine derivatives. The compound’s IUPAC name reflects its stereochemistry: the (3R,4R) configuration specifies the spatial arrangement of the fluorine, hydroxyl, and methyl groups on the piperidine ring. The tert-butyloxycarbonyl (Boc) group at the nitrogen atom acts as a protective moiety, enhancing stability during synthetic procedures.

Molecular Formula and Physicochemical Properties

The molecular formula of the compound is C<sub>12</sub>H<sub>20</sub>FNO<sub>3</sub>, with a molecular weight of 257.29 g/mol. Key physicochemical properties include:

PropertyValue
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar solvents
StabilityStable under inert conditions

The fluorine atom at position 3 contributes to electronegativity and hydrogen-bonding potential, while the hydroxyl and methyl groups at position 4 influence steric and electronic interactions .

Synthesis and Manufacturing

The synthesis of tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves multi-step organic reactions, emphasizing stereochemical control.

Key Synthetic Steps

  • Piperidine Ring Formation: Cyclization of a linear precursor, such as a substituted pentane-1,5-diamine, under acidic or basic conditions.

  • Fluorination: Introduction of fluorine via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor® or DAST).

  • Hydroxylation and Methylation: Sequential oxidation and alkylation to install the hydroxyl and methyl groups at position 4.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the nitrogen atom .

Optimization Challenges

  • Stereoselectivity: Achieving the desired (3R,4R) configuration requires chiral catalysts or resolution techniques.

  • Yield Improvement: Side reactions, such as over-fluorination or epimerization, necessitate precise temperature and pH control .

Reactivity and Functionalization

The compound’s functional groups enable diverse chemical transformations, making it a versatile building block in drug discovery.

Fluorine-Specific Reactivity

The C–F bond participates in nucleophilic aromatic substitution (SNAr) reactions, particularly in the presence of electron-withdrawing groups. This reactivity is exploited to introduce aryl or heteroaryl moieties into drug candidates.

Hydroxyl Group Modifications

  • Esterification: Conversion to sulfonate or phosphate esters for prodrug applications.

  • Oxidation: Transformation to a ketone for further functionalization .

Boc Deprotection

Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the free amine, which can undergo alkylation, acylation, or coupling reactions .

Applications in Medicinal Chemistry

tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate is pivotal in designing central nervous system (CNS) therapeutics.

Case Study: Serotonin Receptor Modulators

The compound serves as a precursor to 5-HT<sub>2C</sub> receptor agonists, which are investigated for treating obesity and schizophrenia. Fluorine enhances binding affinity by engaging in dipole interactions with the receptor’s hydrophobic pocket.

Metabolic Stability

Fluorination at position 3 reduces oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of derived pharmaceuticals .

HazardPrecaution
IrritantUse gloves and goggles
Sensitization RiskAvoid inhalation
Environmental ToxicityDispose via incineration

Handling under fume hoods and storage at 2–8°C in amber vials is recommended .

Industrial and Research Significance

Pharmaceutical companies prioritize this compound for its modularity in synthesizing stereochemically complex molecules. Recent patents highlight its utility in:

  • Antiviral Agents: Incorporation into protease inhibitors for hepatitis C .

  • Antidepressants: Intermediate in SSRIs with improved blood-brain barrier penetration.

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